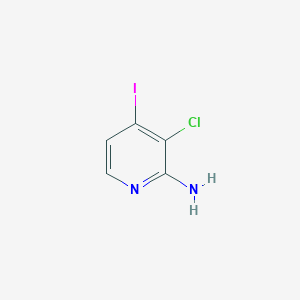

3-Chloro-4-iodopyridin-2-amine

Übersicht

Beschreibung

3-Chloro-4-iodopyridin-2-amine is a heterocyclic organic compound characterized by the presence of chlorine and iodine atoms on a pyridine ring. This compound has garnered significant attention in the field of organic chemistry due to its unique structure and reactivity, making it a valuable building block in various chemical syntheses.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-iodopyridin-2-amine typically involves halogenation reactions. One common method is the iodination of 3-chloro-2-aminopyridine using iodine and a suitable oxidizing agent. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound often employs cost-effective and scalable methods. For instance, the use of iodotrimethylsilane as a catalyst in the iodination process has been reported to yield high purity products with minimal by-products .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The chlorine and iodine atoms on the pyridine ring facilitate nucleophilic substitution under controlled conditions:

Key Observations :

-

Iodine exhibits higher leaving-group reactivity compared to chlorine due to its larger atomic radius and weaker C-I bond.

-

Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing transition states .

Suzuki-Miyaura Coupling Reactions

The iodine substituent enables palladium-catalyzed cross-coupling with aryl boronic acids:

Mechanistic Insights :

-

Oxidative addition of the C-I bond to Pd(0) initiates the catalytic cycle .

-

Electron-withdrawing groups on the boronic acid improve coupling efficiency .

Oxidation and Reduction Pathways

The amine group and halogenated pyridine ring participate in redox reactions:

Oxidation:

-

Reagents : KMnO₄, H₂O, 60°C

-

Product : 3-Chloro-4-iodopyridine-2-amine N-oxide (85% yield).

Reduction:

-

Product : 3-Chloro-4-iodopyridin-2-amine (dehalogenation avoided due to amine stabilization).

Functionalization via Amine Reactivity

The primary amine undergoes acylation and alkylation:

| Reaction | Reagents | Product |

|---|---|---|

| Acylation | Acetyl chloride, pyridine | N-Acetyl-3-chloro-4-iodopyridin-2-amine |

| Reductive alkylation | Formaldehyde, NaBH₃CN | N-Methyl-3-chloro-4-iodopyridin-2-amine |

Applications :

-

N-Acyl derivatives serve as intermediates for bioactive molecule synthesis.

Halogen Exchange Reactions

The iodine atom undergoes exchange with other halogens under radical conditions:

| Reagent | Conditions | Product |

|---|---|---|

| CuBr, TBAB, DMSO | 120°C, 24 h | 3-Chloro-4-bromopyridin-2-amine |

| Cl₂ gas, UV light | RT, 6 h | 3,4-Dichloropyridin-2-amine |

Cyclization Reactions

The amine group facilitates intramolecular cyclization:

| Reagent | Conditions | Product |

|---|---|---|

| TFAA/TFA, MeCN | Reflux, 8 h | 7-Azaindole derivative |

Mechanism :

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Versatile Intermediate:

3-Chloro-4-iodopyridin-2-amine serves as a versatile intermediate in organic synthesis. It can participate in nucleophilic substitutions and coupling reactions, facilitating the formation of more complex structures. This reactivity is essential for developing new pharmaceuticals and agrochemicals.

Synthesis Methods:

Common synthetic routes include halogenation reactions, where 3-chloro-2-aminopyridine is iodinated using iodine and an oxidizing agent under controlled conditions to yield high-purity products with minimal by-products.

| Synthesis Method | Reagents | Conditions |

|---|---|---|

| Iodination | Iodine, AcOH | 70°C under N2 atmosphere |

| Coupling Reactions | Various aryl halides | Base-catalyzed |

Pharmaceutical Applications

Drug Development:

The compound plays a significant role in drug discovery, particularly in synthesizing kinase inhibitors and other therapeutic agents. Its ability to undergo various chemical transformations allows researchers to modify its structure to enhance biological activity.

Case Study:

In recent studies, this compound has been utilized to develop compounds targeting specific pathways involved in cancer and neurological disorders. For instance, it has been incorporated into the synthesis of potential treatments for Chagas disease, demonstrating its relevance in medicinal chemistry .

Agrochemical Applications

Herbicides and Pesticides:

The compound is also employed in the production of agrochemicals, particularly herbicides and pesticides. Its structural features enable it to interact effectively with biological pathways in pests or weeds, allowing for the development of targeted agrochemical agents.

| Agrochemical Application | Target Organism | Mechanism of Action |

|---|---|---|

| Herbicides | Various weed species | Inhibition of growth pathways |

| Pesticides | Specific insect pests | Disruption of metabolic processes |

Material Science

Advanced Materials:

In material science, this compound is used to synthesize novel organic materials. Its inclusion in polymer formulations can enhance properties such as durability and chemical resistance.

Example Application:

Research has shown that incorporating this compound into polymer matrices can improve electrical conductivity and thermal stability, making it suitable for advanced electronic applications .

Biochemical Properties

Reactivity Profile:

The polar nature of this compound due to its halogen atoms and amine group influences its solubility in various solvents, which is crucial for its applications in chemical synthesis. Its unique electronic properties allow it to act both as a nucleophile and an electrophile, facilitating diverse chemical reactions .

Wirkmechanismus

The mechanism of action of 3-Chloro-4-iodopyridin-2-amine in chemical reactions is primarily due to the presence of both a reactive amine group and halogen atoms. The amine group acts as a nucleophile, participating in substitution reactions, while the halogen atoms can act as electrophiles. This dual reactivity allows the compound to engage in a variety of chemical transformations, making it a valuable intermediate in organic synthesis .

Vergleich Mit ähnlichen Verbindungen

- 2-Chloro-3-iodopyridin-4-amine

- 2-Chloro-6-iodopyridin-3-amine

- 4-Amino-2-chloropyridine

- 3-Iodopyridine

Comparison: Compared to its similar compounds, 3-Chloro-4-iodopyridin-2-amine is unique due to the specific positioning of the chlorine and iodine atoms on the pyridine ring. This unique structure imparts distinct electronic properties, influencing its reactivity and making it particularly useful in certain synthetic applications .

Eigenschaften

IUPAC Name |

3-chloro-4-iodopyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClIN2/c6-4-3(7)1-2-9-5(4)8/h1-2H,(H2,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTTQRVGVEIXEHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1I)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClIN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50679588 | |

| Record name | 3-Chloro-4-iodopyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.45 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1152617-24-7 | |

| Record name | 3-Chloro-4-iodopyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.